molecular formula C9H14N2 B067274 1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine CAS No. 177337-11-0

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine

Cat. No.: B067274
CAS No.: 177337-11-0
M. Wt: 150.22 g/mol
InChI Key: WMQQAEOAIZWDIE-UHFFFAOYSA-N
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Description

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine is a heterocyclic organic compound that belongs to the class of isoindoles It is characterized by a fused ring system containing both nitrogen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of isoindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs using agents such as palladium on carbon and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Fully saturated analogs.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isoindole: A parent compound with a similar ring structure but lacking the tetrahydro and methanamine groups.

    Indole: Another heterocyclic compound with a similar nitrogen-containing ring but different structural features.

    Pyrrole: A simpler nitrogen-containing heterocycle with a single five-membered ring.

Uniqueness

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,2,3,7a-tetrahydroisoindol-3a-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-9-4-2-1-3-8(9)5-11-7-9/h1-4,8,11H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQQAEOAIZWDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC=CC2(CN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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